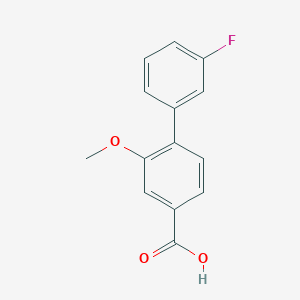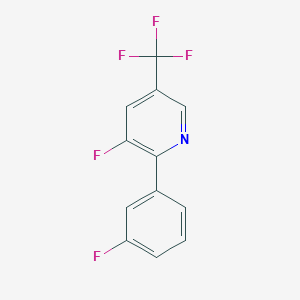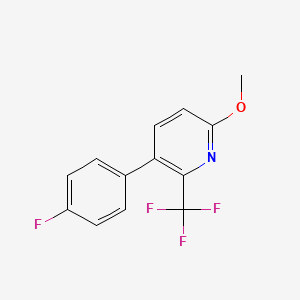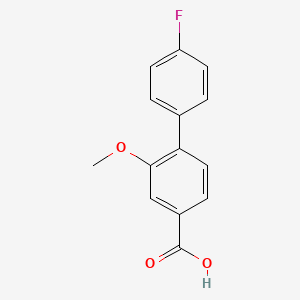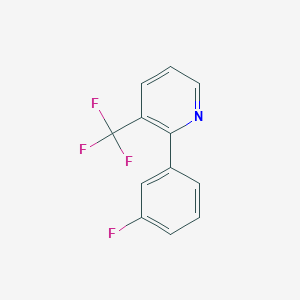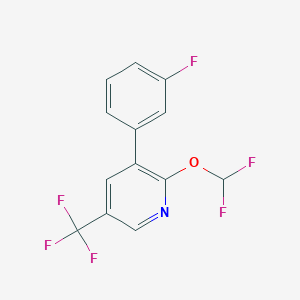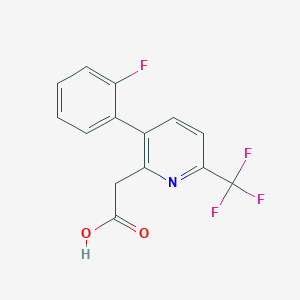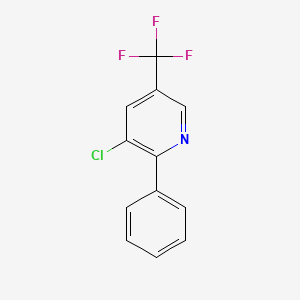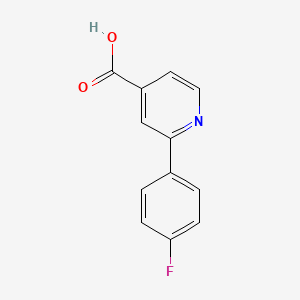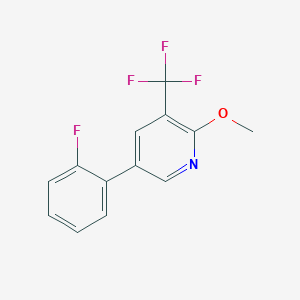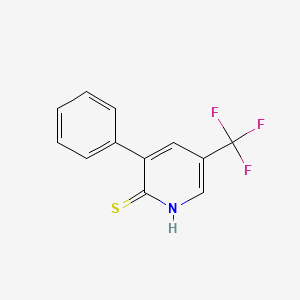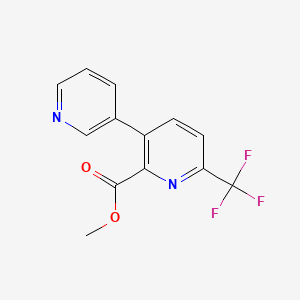
Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate
Overview
Description
Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate: is an organic compound that belongs to the class of picolinates It features a pyridine ring substituted with a trifluoromethyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-pyridinecarboxylic acid and trifluoromethyl iodide.
Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with trifluoromethyl iodide in the presence of a base such as triethylamine to introduce the trifluoromethyl group.
Esterification: The resulting trifluoromethylated acid is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original ester.
Substitution: Pyridine derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with various biomolecules.
Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers with unique electronic or optical properties.
Mechanism of Action
The mechanism by which Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 3-(pyridin-3-yl)picolinate: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
Methyl 6-(trifluoromethyl)picolinate: Lacks the pyridin-3-yl group, affecting its reactivity and applications.
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid: The carboxylic acid analog, which has different solubility and reactivity profiles.
Uniqueness: Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate is unique due to the presence of both the trifluoromethyl and pyridin-3-yl groups, which confer distinct electronic and steric properties. These features make it a valuable compound in various research and industrial applications, offering a balance of reactivity and stability.
Properties
IUPAC Name |
methyl 3-pyridin-3-yl-6-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-20-12(19)11-9(8-3-2-6-17-7-8)4-5-10(18-11)13(14,15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPQPZOJLOGTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)C(F)(F)F)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


